molecular formula C17H13NO6 B15055719 4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid

4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid

Katalognummer: B15055719
Molekulargewicht: 327.29 g/mol
InChI-Schlüssel: VSRPQDSOOXDMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a dioxoisoindolinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethoxyphthalic anhydride with an appropriate amine to form the dioxoisoindolinyl intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C17H13NO6

Molekulargewicht

327.29 g/mol

IUPAC-Name

4-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)benzoic acid

InChI

InChI=1S/C17H13NO6/c1-23-12-8-7-11-13(14(12)24-2)16(20)18(15(11)19)10-5-3-9(4-6-10)17(21)22/h3-8H,1-2H3,(H,21,22)

InChI-Schlüssel

VSRPQDSOOXDMAR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.